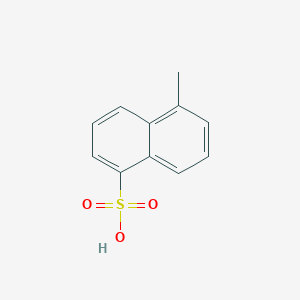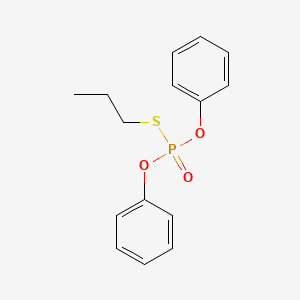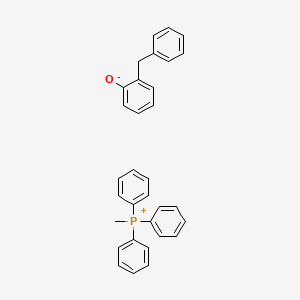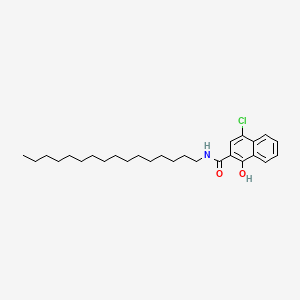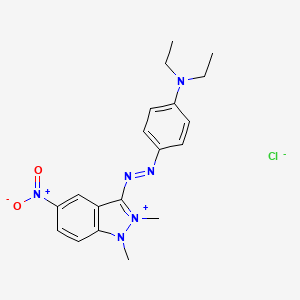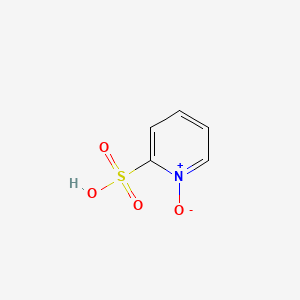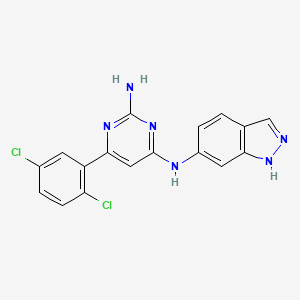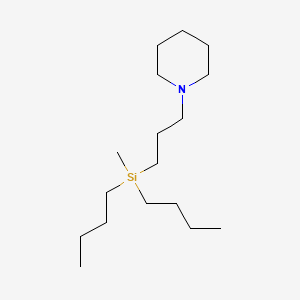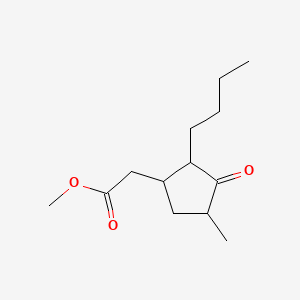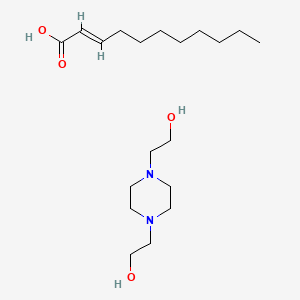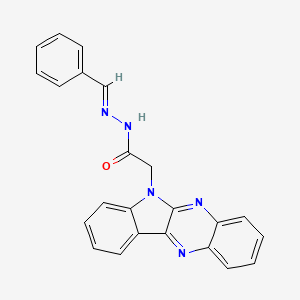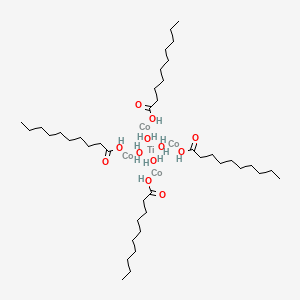
3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with a fluoro substituent and an acetamide group, making it an interesting subject for research in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the methyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the CB2 receptor in cells, potentially blocking the formation of lipid droplets . This inhibition may be due to the compound’s ability to interfere with specific signaling pathways involved in lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetic acid: Similar in structure but with an acetic acid group instead of an acetamide group.
4-Fluoro-alpha-methyl(1,1’-biphenyl)-3-acetamide: Differing in the position of the fluoro substituent.
3-Chloro-alpha-methyl(1,1’-biphenyl)-4-acetamide: Featuring a chloro substituent instead of a fluoro substituent.
Uniqueness
3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group can enhance the compound’s stability and reactivity, making it a valuable tool for various research applications.
Eigenschaften
CAS-Nummer |
94021-77-9 |
|---|---|
Molekularformel |
C15H14FNO |
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
2-(2-fluoro-4-phenylphenyl)propanamide |
InChI |
InChI=1S/C15H14FNO/c1-10(15(17)18)13-8-7-12(9-14(13)16)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18) |
InChI-Schlüssel |
XWWZKEFHSMFCCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)C2=CC=CC=C2)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



